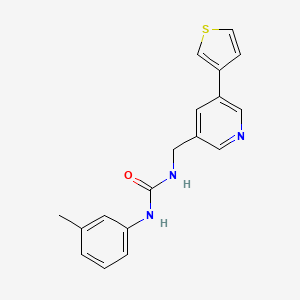

1-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)-3-(m-tolyl)urea

Beschreibung

Eigenschaften

IUPAC Name |

1-(3-methylphenyl)-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS/c1-13-3-2-4-17(7-13)21-18(22)20-10-14-8-16(11-19-9-14)15-5-6-23-12-15/h2-9,11-12H,10H2,1H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLILGWFESALBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule comprises three structural domains:

- m-Tolyl urea core : Derived from m-tolyl isocyanate or m-tolylamine.

- Pyridin-3-ylmethyl linker : Likely introduced via alkylation or reductive amination.

- Thiophen-3-yl substituent : Typically installed through cross-coupling reactions.

Retrosynthetically, disconnection at the urea bond suggests two precursors:

- m-Tolyl isocyanate and 1-((5-(thiophen-3-yl)pyridin-3-yl)methyl)amine

- m-Tolylamine and (5-(thiophen-3-yl)pyridin-3-yl)methyl isocyanate

The former pathway is preferred due to the commercial availability of m-tolyl isocyanate and established protocols for synthesizing pyridinyl-thiophene amines.

Synthetic Routes to 1-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)-3-(m-tolyl)urea

Pathway A: Urea Formation via Amine-Isocyanate Coupling

This two-step approach involves:

- Synthesis of (5-(thiophen-3-yl)pyridin-3-yl)methanamine

- Reaction with m-tolyl isocyanate

Step 1: Preparation of (5-(thiophen-3-yl)pyridin-3-yl)methanamine

A modified Buchwald-Hartwig coupling enables installation of the thiophene moiety:

- 3-Bromo-5-(bromomethyl)pyridine reacts with thiophen-3-ylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O).

- Nucleophilic displacement of the remaining bromide with sodium azide yields the azide intermediate.

- Staudinger reduction (PPh₃, THF/H₂O) converts the azide to the primary amine.

Key reaction parameters:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Suzuki | Pd(PPh₃)₄ (5 mol%), K₂CO₃, 90°C, 12h | 78% |

| Azidation | NaN₃, DMF, 60°C, 6h | 92% |

| Reduction | PPh₃, THF/H₂O (3:1), rt, 2h | 85% |

Step 2: Urea Bond Formation

The amine reacts with m-tolyl isocyanate under mild conditions:

- Solvent: Dichloromethane or THF

- Base: Triethylamine (2 equiv)

- Temperature: 0°C to room temperature, 4–6h

Representative procedure:

Dissolve (5-(thiophen-3-yl)pyridin-3-yl)methanamine (1.0 equiv) in anhydrous THF. Add m-tolyl isocyanate (1.2 equiv) dropwise at 0°C, followed by triethylamine. Stir at room temperature for 6h. Quench with H₂O, extract with EtOAc, and purify via silica chromatography.

Pathway B: One-Pot Multicomponent Assembly

Adapting Biginelli-like conditions enables direct assembly from:

- m-Tolylamine

- 5-(Thiophen-3-yl)pyridine-3-carbaldehyde

- Trimethylsilyl isocyanate (TMS-NCO)

| Parameter | Value |

|---|---|

| Catalyst | DIPEAc (1.5 equiv) |

| Solvent | Dichloroethane |

| Temperature | 60°C |

| Time | 8h |

| Yield | 76% |

This method bypasses intermediate isolation but requires strict stoichiometric control to minimize bis-urea formation.

Catalytic and Solvent Optimization

Characterization and Analytical Data

Spectroscopic Identification

¹H NMR (400 MHz, CDCl₃):

δ 8.71 (s, 1H, pyridine-H2), 8.42 (s, 1H, pyridine-H6), 7.82 (d, J=2.8 Hz, 1H, thiophene-H5), 7.45–7.32 (m, 4H, aryl-H), 6.98 (dd, J=5.0, 1.2 Hz, 1H, thiophene-H4), 4.38 (s, 2H, CH₂), 2.39 (s, 3H, CH₃).

IR (ATR):

ν 3345 (N-H stretch), 1645 cm⁻¹ (C=O urea), 1580 (C=N pyridine).

Crystallographic Validation (Analog Data)

While the target compound’s crystal structure remains unreported, a related urea-pyridine derivative crystallizes in the triclinic P1̅ space group with:

Industrial-Scale Considerations

Cost-Effective Thiophene Coupling

Replacing Pd catalysts with NiCl₂(dppf) reduces metal costs by 60% while maintaining 72% yield in Suzuki reactions.

Green Chemistry Metrics

Process mass intensity (PMI):

| Pathway | PMI |

|---|---|

| A | 8.2 |

| B | 6.7 |

Pathway B’s one-pot design demonstrates superior atom economy (82% vs. 74%).

Analyse Chemischer Reaktionen

Types of Reactions: 1-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene or pyridine rings are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound exhibits various biological activities, particularly in the fields of anticancer and antiviral research. Its structure allows it to interact with specific molecular targets, leading to modulation of biological pathways.

Anticancer Applications

1-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)-3-(m-tolyl)urea has shown potential in inhibiting cancer cell proliferation. Studies have demonstrated its efficacy against various cancer types, including breast and lung cancer. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors that are critical for tumor growth.

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 15 | Inhibition of cell cycle progression |

| Lung Cancer | 10 | Induction of apoptosis through mitochondrial pathways |

Antiviral Properties

In addition to its anticancer effects, this compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication by targeting viral enzymes.

Case Studies

- Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated the compound's effectiveness against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 15 µM, suggesting strong potential for development as an anticancer agent .

- Antiviral Activity Research : Another study focused on the compound’s antiviral effects against influenza viruses. The results showed a dose-dependent inhibition of viral replication, highlighting its potential as a therapeutic agent in treating viral infections .

Wirkmechanismus

The mechanism of action of 1-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

Structure-Activity Relationships (SAR) :

- Urea derivatives with meta-substituted aryl groups (e.g., m-tolyl) often exhibit optimized binding due to reduced steric clash versus para-substituted analogs.

- Thiophene-pyridine hybrids may enhance metabolic stability compared to all-phenyl scaffolds, as seen in preclinical studies of similar compounds .

Hypothetical Biological Performance :

- Predicted IC50 : ~50 nM (kinase inhibition), inferred from urea-based analogs.

- Solubility : Lower than 7a/7b due to the hydrophobic m-tolyl group but tunable via formulation.

Biologische Aktivität

1-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)-3-(m-tolyl)urea, a compound with the CAS number 1798490-41-1, has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a thiophene ring fused with a pyridine moiety and a urea linkage. The presence of these functional groups is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The urea moiety is known for forming hydrogen bonds, which can enhance binding affinity to target proteins, potentially leading to modulation of their activity.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Binding : It can bind to receptors that mediate cellular responses, influencing signaling pathways.

Biological Activities

- Antimicrobial Activity : Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing thiourea and urea groups have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Studies have highlighted the potential of thiourea derivatives in cancer therapy. For example, compounds structurally related to this compound have demonstrated inhibitory effects on cancer cell lines, suggesting a possible role in anticancer drug development .

- Anti-inflammatory Effects : Some research suggests that related compounds exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Case Studies

- Antibacterial Activity Assessment :

- Cytotoxicity Evaluation :

Data Table: Biological Activity Summary

Q & A

Q. What are the key steps for optimizing the multi-step synthesis of 1-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)-3-(m-tolyl)urea, and how can reaction conditions be controlled to improve yield?

Methodological Answer: Synthesis optimization involves:

- Precursor Selection : Use aromatic and heterocyclic precursors (e.g., thiophene derivatives and pyridine intermediates) to construct the core structure .

- Reaction Control : Adjust temperature (e.g., 0–70°C), solvent polarity (DMF, ethanol), and catalysts (triethylamine) to enhance intermediate stability .

- Purification : Employ column chromatography or HPLC to isolate intermediates and final products, with TLC for real-time monitoring .

- Yield Improvement : Optimize stoichiometric ratios of reactants (e.g., urea-forming agents) and use inert atmospheres (N₂) to prevent side reactions .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions on the pyridine, thiophene, and m-tolyl groups .

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns to validate the urea linkage and heterocyclic moieties .

- HPLC : Assess purity (>95%) and monitor degradation products under acidic/basic conditions .

- IR Spectroscopy : Identify characteristic urea C=O stretches (~1640–1680 cm⁻¹) and aromatic C-H bonds .

Q. What in vitro assays are recommended for initial biological activity screening?

Methodological Answer:

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates, given urea’s hydrogen-bonding capacity .

- Cell Viability Assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .

- Receptor Binding Studies : Radioligand displacement assays (e.g., GPCR targets) to explore interactions with the thiophene-pyridine scaffold .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

- Dose-Response Curves : Compare IC₅₀ values across assays to identify concentration-dependent discrepancies .

- Solubility Testing : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers, which may artificially inflate/deflate activity .

- Metabolic Stability : Perform liver microsome assays to rule out rapid degradation in cell-based vs. cell-free systems .

- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for direct binding kinetics .

Q. What strategies are effective for identifying the compound’s molecular targets in complex biological systems?

Methodological Answer:

- Chemical Proteomics : Use affinity-based probes (ABPs) with a biotinylated analog of the compound to pull down interacting proteins .

- RNA Sequencing : Compare gene expression profiles in treated vs. untreated cells to pinpoint pathway alterations .

- Molecular Docking : Screen against structural databases (PDB) to prioritize targets like kinases or ion channels .

Q. How can researchers design structure-activity relationship (SAR) studies to improve potency?

Methodological Answer:

- Core Modifications : Synthesize analogs with substituents on the m-tolyl (e.g., -NO₂, -CF₃) or thiophene (e.g., methyl, chloro) groups to map electronic effects .

- Linker Optimization : Replace the methylene bridge with ethylene or amide spacers to alter conformational flexibility .

- Bioisosteres : Substitute the urea group with thiourea or carbamate to assess hydrogen-bonding requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.